molecular formula C11H10F2O B8183276 1-(2,2-Difluoropropoxy)-4-ethynylbenzene

1-(2,2-Difluoropropoxy)-4-ethynylbenzene

Cat. No.: B8183276
M. Wt: 196.19 g/mol
InChI Key: FSGDCTMUAPLGTL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-4-ethynylbenzene is a fluorinated aromatic alkyne with the molecular formula C₁₁H₁₀F₂O. Its structure features a benzene ring substituted with an ethynyl group (–C≡CH) at the para position and a 2,2-difluoropropoxy group (–OCH₂CF₂H) at the ortho position. The difluoropropoxy group introduces steric bulk and electron-withdrawing effects due to the fluorine atoms, which influence its reactivity, solubility, and stability compared to non-fluorinated analogs. This compound is of interest in materials science, pharmaceuticals, and catalysis due to its dual functional groups .

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGDCTMUAPLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene typically involves the following steps:

    Formation of the Difluoropropoxy Group: This can be achieved by reacting 2,2-difluoropropanol with an appropriate halogenating agent to form 2,2-difluoropropyl halide.

    Attachment to Benzene Ring: The difluoropropyl halide is then reacted with a benzene derivative under suitable conditions to introduce the difluoropropoxy group.

    Introduction of the Ethynyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoropropoxy)-4-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2-Difluoropropoxy)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

1-(Difluoromethoxy)-4-ethynylbenzene (CAS 519059-04-2)
  • Structure : Differs by having a –OCHF₂ group instead of –OCH₂CF₂H.
  • Reactivity : Likely more reactive in CuAAC (copper-catalyzed azide-alkyne cycloaddition) due to stronger electron withdrawal .
1-(tert-Butyl)-4-ethynylbenzene (CAS 772-38-3)
  • Structure : Substituted with a bulky –C(CH₃)₃ group.
  • Steric Effects : The tert-butyl group hinders access to the ethynyl group, reducing reactivity in coupling reactions.
  • Applications : Used in studies requiring steric shielding, such as stabilizing reactive intermediates .
1-ethynyl-2,4-difluorobenzene (PDB Ligand 8FS)
  • Structure : Fluorine atoms are directly on the benzene ring (positions 2 and 4).
  • Electronic Effects : Fluorine’s inductive effect deactivates the ring, directing electrophilic substitutions to specific positions.
  • Applications : Common in medicinal chemistry for tuning pharmacokinetic properties .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
1-(2,2-Difluoropropoxy)-4-ethynylbenzene* 212.20 ~260 (predicted) ~328 (predicted) Low in H₂O; soluble in DCM, THF
1-(Benzyloxy)-4-ethynylbenzene (CAS 84284-70-8) 208.26 260 328.5 Soluble in ether, chloroform
1-ethynyl-4-(trifluoromethyl)benzene 184.12 Soluble in polar aprotic solvents

*Predicted data based on analogs in and .

CuAAC Reactions
  • This compound : Expected moderate reactivity due to balanced steric and electronic effects.
  • 1-ethynyl-4-methoxybenzene : Electron-donating –OCH₃ group reduces CuAAC efficiency (yield: <5% in ).
  • 1-ethynyl-4-(trifluoromethyl)benzene : Electron-withdrawing –CF₃ group improves cycloaddition yields (up to 81% in ).
Radical Cascade Reactions
  • Fluorinated alkynes like this compound are compatible with N-fluoroarylsulfonimides (NFSI), enabling α-amino ketone synthesis. Non-fluorinated analogs (e.g., methoxy derivatives) show poor reactivity due to electron donation .

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